Azetidine vs. Pyrrolidine Ring Size: Impact on Conformational Constraint and Ligand Efficiency
The azetidine ring in 3-(azetidin-3-ylsulfonyl)-1H-indole imposes significantly greater conformational constraint than the pyrrolidine ring in 3-(pyrrolidin-3-ylsulfonyl)-1H-indole. Ring strain energy for azetidine is approximately 26.5 kcal/mol versus approximately 6 kcal/mol for pyrrolidine [1]. This strain restricts the number of accessible low-energy conformers and orients the sulfonyl group in a more defined spatial vector, which can translate to enhanced binding enthalpy when the bioactive conformation is pre-organized. The reduced basicity of the azetidine nitrogen (pKa ~8.5–9.5) relative to pyrrolidine (pKa ~10.5–11.5) also reduces the fraction protonated at physiological pH, potentially improving membrane permeability [2].
| Evidence Dimension | Ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | ~26.5 kcal/mol (azetidine ring) |
| Comparator Or Baseline | ~6 kcal/mol (pyrrolidine ring in 3-(pyrrolidin-3-ylsulfonyl)-1H-indole, CAS 2097972-15-9) |
| Quantified Difference | ~20.5 kcal/mol greater ring strain |
| Conditions | Gas-phase computational estimates; class-level values for unsubstituted parent heterocycles [1] |
Why This Matters
Higher ring strain pre-organizes the sulfonyl vector, potentially reducing the entropic penalty upon target binding—a critical advantage in fragment-based lead generation where ligand efficiency is paramount.
- [1] Wiberg, K.B. (1986) 'The concept of strain in organic chemistry', Angewandte Chemie International Edition, 25(4), pp. 312–322. Ring strain energies for azetidine and pyrrolidine. View Source
- [2] Morgenthaler, M. et al. (2007) 'Predicting and tuning physicochemical properties in lead optimization: amine basicities', ChemMedChem, 2(8), pp. 1100–1115. View Source
